molecular formula C14H13N3O5 B8016549 ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8016549
M. Wt: 303.27 g/mol
InChI Key: XNZWLLZZNJYEEE-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

A 3 L round bottomed flask was charged with ethyl 3-(dimethylamino)-2-(4-nitrobenzoyl)acrylate (63.59 g, 217.5 mmol) and 2-aminomalonamide (33.12 g, 282.8 mmol) and AcOH (800 mL). The reaction mixture was heated to 80° C. over night. The starting material appeared consumed by TLC. The AcOH was removed under reduced pressure and TFA (400 mL) was added. The mixture was heated over night at 60° C. The reaction was cooled to room temperature and the TFA was removed under reduced pressure. The orange oil was washed with saturated aqueous NaHCO3 (1 L) and solid NaHCO3 was added until the solution was neutral. The solids were filtered and placed in a 1 L erlenmeyer flask. The solids were washed with H2O (3×1 L) and the water was decanted off through the filter. On the last washing the solids were poured onto the filter and allowed to air dry. The solids were once again removed from the filter and washed with Et2O (4×500 mL). The Et2O was decanted off through the filter and on the final washing the solids were transferred to the filter. An addition portion of Et2O (200 mL) was used to wash the flask and the filter cake. The product was dried in a vacuum oven at 40° C. over P2O5 for 4 h affording ethyl 5-(aminocarbonyl)-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate as a tan solid (55.2 g, 182 mmol, 83.7%). 1H-NMR (DMSO-d6) δ 12.33 (br s, 1H), 8.19-8.15 (m, 2H), 7.57 (d, J=3.6 Hz, 1H), 7.53-7.49 (m, 2H), 7.29 (br s, 1H), 6.41 (br s, 1H), 3.99 (q, J=7.2 Hz, 2H), 1.03 (t, J=7.2 Hz, 3H); LCMS RT=2.79 min; MS {M+H]+=304.2.
Name
ethyl 3-(dimethylamino)-2-(4-nitrobenzoyl)acrylate
Quantity
63.59 g
Type
reactant
Reaction Step One
Quantity
33.12 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:21])[CH:3]=[C:4]([C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].NC(C(N)=O)[C:24]([NH2:26])=[O:25]>CC(O)=O>[NH2:26][C:24]([C:21]1[NH:2][CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)=[O:25]

Inputs

Step One
Name
ethyl 3-(dimethylamino)-2-(4-nitrobenzoyl)acrylate
Quantity
63.59 g
Type
reactant
Smiles
CN(C=C(C(=O)OCC)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Name
Quantity
33.12 g
Type
reactant
Smiles
NC(C(=O)N)C(=O)N
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material appeared consumed by TLC
CUSTOM
Type
CUSTOM
Details
The AcOH was removed under reduced pressure and TFA (400 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated over night at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the TFA was removed under reduced pressure
WASH
Type
WASH
Details
The orange oil was washed with saturated aqueous NaHCO3 (1 L) and solid NaHCO3
ADDITION
Type
ADDITION
Details
was added until the solution
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
placed in a 1 L erlenmeyer flask
WASH
Type
WASH
Details
The solids were washed with H2O (3×1 L)
CUSTOM
Type
CUSTOM
Details
the water was decanted off through the filter
WASH
Type
WASH
Details
On the last washing the solids
ADDITION
Type
ADDITION
Details
were poured onto the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
The solids were once again removed from the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with Et2O (4×500 mL)
CUSTOM
Type
CUSTOM
Details
The Et2O was decanted off through the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
on the final washing the solids
WASH
Type
WASH
Details
to wash the flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried in a vacuum oven at 40° C. over P2O5 for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 182 mmol
AMOUNT: MASS 55.2 g
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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